methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate
CAS No.: 946237-29-2
Cat. No.: VC11896512
Molecular Formula: C20H29NO6S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946237-29-2 |
|---|---|
| Molecular Formula | C20H29NO6S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | methyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C20H29NO6S/c1-20(2)14-16-6-4-7-17(18(16)27-20)26-12-5-13-28(23,24)21-10-8-15(9-11-21)19(22)25-3/h4,6-7,15H,5,8-14H2,1-3H3 |
| Standard InChI Key | WYHVBVUCLYIMBN-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)OC)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCC(CC3)C(=O)OC)C |
Introduction
Methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate is a complex organic compound with a molecular formula of C20H29NO6S and a molecular weight of 411.5 g/mol . This compound combines elements of benzofuran and piperidine rings, linked through a propanesulfonyl group. The presence of these diverse structural components suggests potential applications in pharmaceutical chemistry, particularly in drug design and synthesis.
Synthesis and Preparation
While specific synthesis protocols for methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the benzofuran ring, followed by the introduction of the propanesulfonyl and piperidine moieties through nucleophilic substitution or other organic reactions.
Biological Activity and Potential Applications
Although specific biological activity data for this compound are not readily available, compounds with benzofuran and piperidine rings have been explored for various pharmacological properties. Benzofurans are known for their antioxidant, anti-inflammatory, and antimicrobial activities , while piperidine derivatives have been studied for their effects on neurotransmitter systems and as potential therapeutic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume